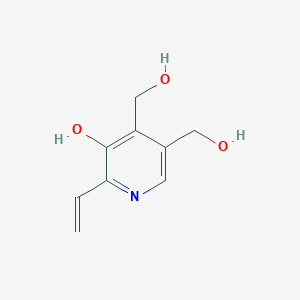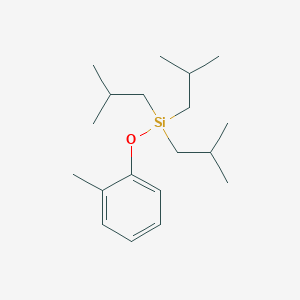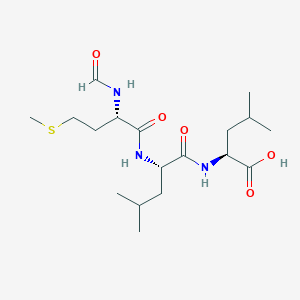
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol is a hydroxymethylpyridine derivative with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and an ethenyl group at position 2. This compound is structurally related to pyridoxine, a form of vitamin B6, and plays a significant role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate reagents to introduce the ethenyl and hydroxymethyl groups. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield pyridine carboxylic acids, while reduction of the ethenyl group can produce ethyl-substituted pyridines .
Scientific Research Applications
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to vitamin B6 metabolism.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol involves its conversion to active metabolites, such as pyridoxal phosphate. This coenzyme is essential for the synthesis of amino acids, neurotransmitters, and other biomolecules. The compound interacts with various enzymes and molecular targets, facilitating biochemical reactions and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyridoxal: Another form of vitamin B6, with an aldehyde group instead of hydroxymethyl groups.
Pyridoxamine: Contains an amino group in place of one of the hydroxymethyl groups.
Uniqueness
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This structural variation allows for different applications and interactions compared to other pyridine derivatives.
Properties
CAS No. |
60331-43-3 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C9H11NO3/c1-2-8-9(13)7(5-12)6(4-11)3-10-8/h2-3,11-13H,1,4-5H2 |
InChI Key |
XONPRJCITMOUQY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC=C(C(=C1O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)





![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)




